![molecular formula C16H25BClN3O2 B2966180 3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester CAS No. 2096334-60-8](/img/structure/B2966180.png)
3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester
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Overview
Description
3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester is a chemical compound with the CAS Number: 2096334-60-8. It has a molecular weight of 337.66 and its IUPAC name is 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-4-methylpiperazine .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C16H25BClN3O2 . The InChI code for this compound is 1S/C16H25BClN3O2/c1-15(2)16(3,4)23-17(22-15)12-10-13(18)14(19-11-12)21-8-6-20(5)7-9-21/h10-11H,6-9H2,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.66 .Scientific Research Applications
Analytical Challenges and Strategies
Pinacolboronate esters, including derivatives similar to "3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester," pose unique analytical challenges due to their reactivity and tendency to hydrolyze to the corresponding boronic acids, which are poorly soluble in organic solvents. Zhong et al. (2012) describe the difficulties in analyzing these compounds using GC and normal-phase HPLC due to rapid sample degradation. They developed a method employing non-aqueous and aprotic diluents, along with reversed-phase separation using highly basic mobile phases, to stabilize these esters for purity analysis, demonstrating the method's broad applicability to reactive pinacolboronate esters (Zhong et al., 2012).
Synthesis and Suzuki Coupling
Pinacolboronate esters serve as key intermediates in the synthesis of complex organic molecules. Li et al. (2005) highlighted the synthesis of 3-Pyridylboronic Acid and its Pinacol Ester, which was utilized in Suzuki coupling to prepare 3-Pyridin-3-ylquinoline, illustrating the importance of these esters in constructing heterocyclic compounds (Li et al., 2005). Additionally, Batool et al. (2016) demonstrated the Suzuki coupling of highly electron-deficient pyridine boronic esters, showcasing the utility of pinacolboronate esters in introducing strong electron-withdrawing groups into organic compounds (Batool et al., 2016).
Sensing Applications
Pinacolboronate esters have also found applications in the development of luminescent sensors. Hashemzadeh et al. (2020) prepared Ir(iii) complexes with boronic acid pinacol ester groups for carbohydrate sensing. These complexes form adducts with simple sugars like glucose and fructose, indicating their potential as luminescent sensors for biologically relevant molecules (Hashemzadeh et al., 2020).
Mechanism of Action
Target of Action
Boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling, the compound would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
It’s worth noting that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph .
Result of Action
In the context of suzuki-miyaura cross-coupling, the result of the compound’s action would be the formation of a new carbon-carbon bond .
Action Environment
The action of 3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, which involves boronic esters like this compound, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Future research may focus on further developing the protocols for the functionalizing deboronation of alkyl boronic esters .
properties
IUPAC Name |
1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClN3O2/c1-15(2)16(3,4)23-17(22-15)12-10-13(18)14(19-11-12)21-8-6-20(5)7-9-21/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPFRZNRGTRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-4-methylpiperazine |
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